N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
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Overview
Description
This compound belongs to the class of quinazolinone derivatives , which exhibit diverse biological activities. Quinazolinones are heterocyclic compounds containing a quinazoline ring fused with a carbonyl group. They have attracted attention due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
- Information on industrial-scale production methods for this specific compound is limited. research and development efforts may explore scalable synthetic routes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the functional groups, affecting its biological activity.
Substitution: Substitution reactions at different positions on the quinazolinone ring can yield diverse derivatives.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in suitable solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
- The specific products depend on the reaction conditions and substituents present. Isolation and characterization are essential to identify major products.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate for cancer treatment, microbial infections, or other disorders.
Biological Studies: Explore its effects on cellular pathways, protein targets, and gene expression.
Industry: Evaluate its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cellular processes. Detailed studies are needed to elucidate its mechanism.
Comparison with Similar Compounds
Unique Features: Highlight its distinct structural elements compared to other quinazolinone derivatives.
Similar Compounds: Explore related compounds, such as other quinazolinones or structurally analogous molecules.
Properties
Molecular Formula |
C25H29ClN4O3S |
---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C25H29ClN4O3S/c26-19-6-4-5-18(15-19)17-27-23(31)7-2-1-3-10-30-24(32)21-16-20(29-11-13-33-14-12-29)8-9-22(21)28-25(30)34/h4-6,8-9,15-16H,1-3,7,10-14,17H2,(H,27,31)(H,28,34) |
InChI Key |
RKRDUTSETXJLSS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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